molecular formula C11H12N2O B8343278 (1-Cyclopropyl-1H-indazol-5-yl) methanol

(1-Cyclopropyl-1H-indazol-5-yl) methanol

Cat. No. B8343278
M. Wt: 188.23 g/mol
InChI Key: NGAUNYNQVAPQSK-UHFFFAOYSA-N
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Patent
US08829026B2

Procedure details

To a stirred solution of methyl 1-cyclopropyl-1H-indazole-5-carboxylate (400 mg, 1.8 mmol, step-1 of Example 28) in THF (15 mL) was added LiAlH4 (70 mg, 1.8 mmol) at 0° C. The reaction mixture was stirred for 1 hr at room temperature, and quenched with saturated aqueous NH4Cl (20 mL). The mixture was diluted with DCM (80 mL), dried over Na2SO4, filtered through a pad of Celite (registered trademark) the filtrate was concentrated to give 386 mg (quant.) of the titled compound as pale yellow oil.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:12]3[C:7](=[CH:8][C:9]([C:13](OC)=[O:14])=[CH:10][CH:11]=3)[CH:6]=[N:5]2)[CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH:1]1([N:4]2[C:12]3[C:7](=[CH:8][C:9]([CH2:13][OH:14])=[CH:10][CH:11]=3)[CH:6]=[N:5]2)[CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C1(CC1)N1N=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
70 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl (20 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with DCM (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite (registered trademark) the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)N1N=CC2=CC(=CC=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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